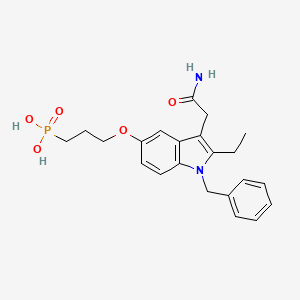

LY-311727

Descripción

Propiedades

IUPAC Name |

3-[3-(2-amino-2-oxoethyl)-1-benzyl-2-ethylindol-5-yl]oxypropylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N2O5P/c1-2-20-19(14-22(23)25)18-13-17(29-11-6-12-30(26,27)28)9-10-21(18)24(20)15-16-7-4-3-5-8-16/h3-5,7-10,13H,2,6,11-12,14-15H2,1H3,(H2,23,25)(H2,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPWQYOUZRHDKBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=C(N1CC3=CC=CC=C3)C=CC(=C2)OCCCP(=O)(O)O)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N2O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80167706 | |

| Record name | LY311727 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80167706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164083-84-5 | |

| Record name | LY311727 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0164083845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LY311727 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80167706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanism of Action of LY-311727: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY-311727 is a potent and selective inhibitor of the Group IIA secretory phospholipase A2 (sPLA2-IIA), an enzyme implicated in a variety of inflammatory diseases. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its inhibitory activity, the downstream consequences of sPLA2-IIA inhibition, and the experimental protocols used to elucidate these mechanisms.

Core Mechanism: Inhibition of sPLA2-IIA

This compound acts as a competitive, reversible inhibitor of sPLA2-IIA. It is an indole-based compound designed to mimic the transition state of the phospholipid substrate, allowing it to bind with high affinity to the active site of the enzyme. This binding prevents the hydrolysis of phospholipids, primarily phosphatidylcholine and phosphatidylethanolamine, at the sn-2 position, thereby blocking the release of arachidonic acid and lysophospholipids.

Quantitative Inhibitory Activity

The inhibitory potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

| Enzyme Target | Inhibitory Concentration (IC50) | Assay Conditions | Reference |

| Human non-pancreatic sPLA2 (sPLA2-IIA) | 23 nM | Isolated enzyme assay | [1] |

| Human non-pancreatic sPLA2 (sPLA2-IIA) | <1 µM | Functional assay (inhibition of contractile responses) | [2] |

| Porcine pancreatic sPLA2 (sPLA2-IB) | >1500-fold higher than for sPLA2-IIA | Comparative functional assay | [2] |

| Human Group V sPLA2 | 36 nM | Isolated enzyme assay | |

| Human Group X sPLA2 | Modestly lower affinity than for sPLA2-IIA | Inhibition binding studies |

Table 1: In vitro inhibitory activity of this compound against various sPLA2 isoforms.

| Cell-Based Assay | Effective Concentration (IC50 / ED50) | Endpoint Measured | Reference |

| Guinea pig bronchoalveolar lavage (BAL) cells | IC50 = 1.8 µM | Inhibition of rh-sPLA2-induced thromboxane A2 release | [1] |

| In vivo guinea pig model | ED50 = 50 mg/kg (i.v.) | Inhibition of rh-sPLA2-induced thromboxane A2 release from BAL cells | [1] |

Table 2: Cell-based and in vivo functional activity of this compound.

Signaling Pathways Modulated by this compound

The primary mechanism of this compound is the blockade of the sPLA2-IIA-mediated production of inflammatory lipid mediators. However, sPLA2-IIA can also exert non-catalytic effects through binding to cell surface receptors, a pathway that is also indirectly affected by this compound's presence.

Catalytic Pathway Inhibition

By inhibiting the enzymatic activity of sPLA2-IIA, this compound prevents the liberation of arachidonic acid from membrane phospholipids. Arachidonic acid is the precursor to a wide range of pro-inflammatory eicosanoids, including prostaglandins and leukotrienes, which are synthesized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, respectively.

Non-Catalytic Pathway

sPLA2-IIA can also function as a ligand, binding to integrins such as αvβ3 and α4β1 on the cell surface. This interaction can trigger intracellular signaling cascades, leading to cell proliferation and inflammation, independent of its enzymatic activity. While this compound directly targets the catalytic site, its presence may sterically hinder the interaction of sPLA2-IIA with integrins, although this is not its primary mechanism.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

sPLA2-IIA Inhibition Assay (Colorimetric)

This assay measures the enzymatic activity of sPLA2-IIA by detecting the product of phospholipid hydrolysis.

Materials:

-

Recombinant human sPLA2-IIA

-

Diheptanoyl thio-phosphatidylcholine (substrate)

-

5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)

-

Tris-HCl buffer (pH 8.0)

-

This compound

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Serially dilute this compound in Tris-HCl buffer to achieve a range of concentrations.

-

In a 96-well plate, add 10 µL of each this compound dilution. Include a vehicle control (buffer with DMSO) and a no-enzyme control.

-

Add 20 µL of recombinant human sPLA2-IIA solution to each well (except the no-enzyme control) and incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Prepare the substrate solution by mixing diheptanoyl thio-phosphatidylcholine and DTNB in Tris-HCl buffer.

-

Initiate the reaction by adding 200 µL of the substrate solution to each well.

-

Immediately measure the absorbance at 414 nm every minute for 20 minutes using a microplate reader.

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration of this compound.

-

Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Arachidonic Acid Release Assay (Radiometric)

This assay quantifies the release of arachidonic acid from cultured cells following stimulation with an inflammatory agent and treatment with this compound.

Materials:

-

Cell line expressing sPLA2-IIA (e.g., A549 cells)

-

Cell culture medium

-

[³H]-Arachidonic acid

-

Inflammatory stimulus (e.g., IL-1β or TNF-α)

-

This compound

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Seed cells in a 24-well plate and grow to confluency.

-

Label the cells by incubating with [³H]-Arachidonic acid (0.5 µCi/mL) in serum-free medium for 18-24 hours.

-

Wash the cells twice with PBS containing fatty acid-free BSA to remove unincorporated radiolabel.

-

Pre-incubate the cells with various concentrations of this compound or vehicle control for 30 minutes.

-

Stimulate the cells with the inflammatory agent (e.g., IL-1β at 10 ng/mL) for a defined period (e.g., 4-6 hours).

-

Collect the cell culture supernatant.

-

Lyse the cells in the wells with a suitable lysis buffer.

-

Add a portion of the supernatant and the cell lysate to separate scintillation vials containing scintillation cocktail.

-

Measure the radioactivity (counts per minute, CPM) in a scintillation counter.

-

Calculate the percentage of arachidonic acid release as (CPM in supernatant) / (CPM in supernatant + CPM in cell lysate) x 100.

-

Determine the inhibitory effect of this compound on arachidonic acid release.

Prostaglandin E2 (PGE2) Measurement by ELISA

This protocol measures the amount of PGE2, a downstream product of arachidonic acid metabolism, in cell culture supernatants.

Materials:

-

Cell culture supernatant from the arachidonic acid release assay (or a similar experiment)

-

Commercially available PGE2 ELISA kit

-

Microplate reader

Procedure:

-

Follow the instructions provided with the commercial PGE2 ELISA kit.

-

Briefly, add standards and cell culture supernatant samples to the wells of the antibody-coated microplate.

-

Add the PGE2-peroxidase conjugate and incubate. During this time, endogenous PGE2 in the sample competes with the conjugate for binding to the antibody.

-

Wash the plate to remove unbound components.

-

Add the substrate solution, which will react with the bound peroxidase to produce a colorimetric signal.

-

Stop the reaction and measure the absorbance at the appropriate wavelength (typically 450 nm).

-

Generate a standard curve using the absorbance values of the known standards.

-

Calculate the concentration of PGE2 in the samples by interpolating their absorbance values on the standard curve.

-

Assess the dose-dependent inhibition of PGE2 production by this compound.

Experimental Workflow for Inhibitor Characterization

The following diagram illustrates a typical workflow for the screening and characterization of sPLA2-IIA inhibitors like this compound.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of sPLA2-IIA. Its primary mechanism of action involves the competitive inhibition of the enzyme's catalytic activity, leading to a reduction in the production of arachidonic acid and downstream pro-inflammatory eicosanoids. This in-depth technical guide provides the foundational knowledge and experimental methodologies necessary for researchers and drug development professionals to further investigate sPLA2-IIA inhibitors and their therapeutic potential.

References

- 1. MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proinflammatory Secreted Phospholipase A2 Type IIA (sPLA-IIA) Induces Integrin Activation through Direct Binding to a Newly Identified Binding Site (Site 2) in Integrins αvβ3, α4β1, and α5β1 - PMC [pmc.ncbi.nlm.nih.gov]

LY-311727: A Technical Guide to a Potent sPLA2 Group IIA Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Secreted phospholipase A2 Group IIA (sPLA2-IIA) is a key enzyme in the inflammatory cascade, catalyzing the release of arachidonic acid from cell membranes, which is a precursor to pro-inflammatory eicosanoids. Its role in various inflammatory diseases has made it a significant target for therapeutic intervention. LY-311727 is a potent and selective inhibitor of sPLA2-IIA that has been instrumental in the preclinical investigation of the roles of this enzyme in pathophysiology. This technical guide provides an in-depth overview of this compound, including its mechanism of action, biochemical and pharmacological properties, and its application in preclinical research. While this compound itself has not been the subject of extensive clinical trials, its development paved the way for next-generation inhibitors that have been evaluated in humans. This document serves as a comprehensive resource for researchers utilizing this compound as a tool to probe the function of sPLA2-IIA.

Introduction to sPLA2 Group IIA and Inflammation

Secreted phospholipase A2 Group IIA is a 14 kDa, calcium-dependent enzyme that hydrolyzes the sn-2 ester bond of glycerophospholipids, releasing free fatty acids and lysophospholipids.[1] Of particular importance is the release of arachidonic acid, which is subsequently metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) pathways to produce prostaglandins and leukotrienes, respectively.[2][3] These lipid mediators are potent drivers of inflammation, contributing to pain, edema, and cellular infiltration.[2] Beyond its enzymatic role, sPLA2-IIA can also exert pro-inflammatory effects through non-enzymatic mechanisms, including binding to the M-type receptor and integrins, which can trigger intracellular signaling cascades.[4][5] Elevated levels of sPLA2-IIA have been associated with a range of inflammatory conditions, including sepsis, rheumatoid arthritis, and cardiovascular disease.[6][7]

This compound: A Selective sPLA2-IIA Inhibitor

This compound is an indole derivative that acts as a potent and selective inhibitor of sPLA2-IIA.[8] Its chemical and physical properties are summarized in the table below.

| Property | Value |

| Chemical Name | 3-[3-(2-amino-2-oxoethyl)-1-benzyl-2-ethylindol-5-yl]oxypropylphosphonic acid |

| CAS Number | 164083-84-5 |

| Molecular Formula | C22H27N2O5P |

| Molecular Weight | 430.43 g/mol |

Mechanism of Action

This compound is a transition-state analog inhibitor that binds to the active site of sPLA2-IIA, preventing the hydrolysis of its phospholipid substrate.[4] This blockade of enzymatic activity is the primary mechanism by which this compound exerts its anti-inflammatory effects. By inhibiting the release of arachidonic acid, this compound effectively suppresses the production of downstream pro-inflammatory mediators.

Quantitative Data

In Vitro Inhibitory Activity

This compound has been shown to be a potent inhibitor of sPLA2-IIA from various species. The half-maximal inhibitory concentration (IC50) values are summarized below. It is worth noting that while highly selective for sPLA2-IIA over pancreatic sPLA2 (sPLA2-IB), this compound also exhibits inhibitory activity against sPLA2 Group V.[8][9]

| Target Enzyme | IC50 | Reference |

| Human non-pancreatic sPLA2 (Group IIA) | <1 µM | [8] |

| Human sPLA2 (Group IIA) | 23 nM | [10] |

| Human sPLA2 (Group IIA) | ~36 nM | [9] |

| Human sPLA2 (Group V) | ~36 nM | [9] |

| Porcine pancreatic sPLA2 (Group IB) | >1,500-fold selectivity vs. Group IIA | [8] |

In Vivo Preclinical Data

| Animal Model | Dosing | Effect | Reference |

| Transgenic Mice (expressing human sPLA2) | 3-30 mg/kg, i.v. | Dose-dependent suppression of circulating sPLA2 activity | [8] |

| Guinea Pig | 50 mg/kg, i.v. (ED50) | Inhibition of recombinant human sPLA2-induced thromboxane A2 release from bronchoalveolar lavage cells | [10] |

Experimental Protocols

sPLA2 Activity Assay (Colorimetric)

This protocol is adapted from commercially available kits and general biochemical procedures.

Materials:

-

sPLA2 Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM CaCl2, 100 mM KCl, 0.3 mM Triton X-100)

-

Substrate: 1,2-dithio analog of diheptanoyl phosphatidylcholine

-

DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid))

-

sPLA2 enzyme (e.g., recombinant human sPLA2-IIA)

-

This compound

-

96-well microplate

-

Plate reader capable of measuring absorbance at 405-414 nm

Procedure:

-

Prepare a dilution series of this compound in sPLA2 Assay Buffer.

-

In a 96-well plate, add 10 µL of each inhibitor dilution.

-

Add 10 µL of sPLA2 enzyme solution to each well and incubate for 20 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding 200 µL of the substrate solution to each well.

-

Immediately add 10 µL of DTNB solution to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Measure the absorbance at 414 nm. The color development is proportional to sPLA2 activity.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Thromboxane Release Assay from Guinea Pig Bronchoalveolar Lavage (BAL) Cells

This ex vivo protocol is based on the methodology described by Fleisch et al. (1996).[10]

Materials:

-

Guinea pig

-

Saline solution

-

Recombinant human sPLA2-IIA (rh-sPLA2)

-

This compound

-

Thromboxane B2 (TXB2) ELISA kit

-

Centrifuge

Procedure:

-

Administer this compound intravenously to a guinea pig at the desired dose.

-

After a specified time (e.g., 5 minutes), anesthetize the animal and perform bronchoalveolar lavage with saline to collect BAL cells.

-

Centrifuge the BAL fluid to pellet the cells and resuspend them in a suitable buffer.

-

Challenge the cells with rh-sPLA2 to induce thromboxane release.

-

Incubate for an appropriate time (e.g., 15-30 minutes) at 37°C.

-

Centrifuge to pellet the cells and collect the supernatant.

-

Measure the concentration of TXB2 (the stable metabolite of thromboxane A2) in the supernatant using an ELISA kit.

-

Compare the TXB2 release in cells from this compound-treated animals to that from vehicle-treated animals to determine the in vivo inhibitory effect.

Signaling Pathways Involving sPLA2-IIA

sPLA2-IIA contributes to inflammatory signaling through both enzymatic and non-enzymatic pathways.

Clinical Perspective and Future Directions

Despite the potent preclinical activity of this compound and other sPLA2-IIA inhibitors, the translation to clinical success has been challenging. A subsequent, more extensively studied sPLA2 inhibitor, Varespladib (LY315920), underwent several clinical trials for indications such as acute coronary syndrome and sepsis.[8][11] However, these trials were halted due to a lack of efficacy.[8] The reasons for this disconnect between preclinical promise and clinical failure are likely multifactorial and may include the complex and redundant nature of inflammatory pathways in human disease, as well as potential off-target effects.

More recently, there has been renewed interest in sPLA2 inhibitors, such as Varespladib, for the treatment of snakebite envenoming, as sPLA2 is a major toxic component of many snake venoms.[11][12]

Conclusion

This compound remains a valuable research tool for elucidating the role of sPLA2-IIA in health and disease. Its high potency and selectivity have allowed for precise pharmacological interrogation of this important inflammatory enzyme in a multitude of preclinical models. While its own path to the clinic did not materialize, the knowledge gained from the study of this compound has been invaluable in the broader effort to develop novel anti-inflammatory therapies and has paved the way for the investigation of next-generation sPLA2 inhibitors in different therapeutic contexts. This guide provides a comprehensive technical overview to support the continued use of this compound in advancing our understanding of the complex role of sPLA2-IIA in biology.

References

- 1. A phospholipase A2 kinetic and binding assay using phospholipid-coated hydrophobic beads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. oatext.com [oatext.com]

- 3. oatext.com [oatext.com]

- 4. researchgate.net [researchgate.net]

- 5. resources.bio-techne.com [resources.bio-techne.com]

- 6. Ophirex varespladib — Ophirex | Lifesaving Antidotes [ophirex.com]

- 7. Phospholipase A2 inhibitors in development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Varespladib - Wikipedia [en.wikipedia.org]

- 9. Stimulation of release of prostaglandins and thromboxanes from isolated guinea pig lung cells by bradykinin, f-Met-Leu-Phe, phorbol myristate, ionophore A23187, and leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. DOT Language | Graphviz [graphviz.org]

- 11. mdpi.com [mdpi.com]

- 12. gh.bmj.com [gh.bmj.com]

Unveiling the Molecular Architecture and Pharmacological Profile of LY-311727: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY-311727 is a potent and selective inhibitor of secreted phospholipase A2 (sPLA2), a key enzyme implicated in various inflammatory pathways. This document provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, and pharmacological activity. We will delve into the experimental data supporting its mechanism of action and provide insights into the signaling pathways it modulates. This guide is intended to serve as a valuable resource for researchers actively engaged in the fields of inflammation, signal transduction, and drug discovery.

Chemical Identity and Physicochemical Properties

This compound, also known by its chemical name [3-[[3-(2-Amino-2-oxoethyl)-2-ethyl-1-(phenylmethyl)-1H-indol-5-yl]oxy]propyl]-phosphonic acid, is a synthetic compound with a molecular formula of C22H27N2O5P and a molecular weight of 430.43 g/mol .[1][2] Its unique structure, featuring an indole core, is central to its inhibitory activity against sPLA2.

| Property | Value | Reference |

| IUPAC Name | [3-[[3-(2-Amino-2-oxoethyl)-2-ethyl-1-(phenylmethyl)-1H-indol-5-yl]oxy]propyl]-phosphonic acid | |

| Alternate Names | 3-[3-(2-amino-2-oxoethyl)-1-benzyl-2-ethylindol-5-yl]oxypropylphosphonic acid | [1] |

| CAS Number | 164083-84-5 | [1] |

| Molecular Formula | C22H27N2O5P | [1][2] |

| Molecular Weight | 430.43 g/mol | [1][2] |

| Purity | ≥97% | [1] |

| Solubility | Soluble to 100 mM in DMSO and to 100 mM in 1eq. NaOH |

Synthesis and Structural Elucidation

The synthesis of this compound has been documented, with a practical route based on the Nenitzescu indole synthesis.[3][4] This multi-step process allows for the construction of the core indole scaffold and subsequent functionalization to yield the final active compound. The structural integrity of the synthesized molecule is typically confirmed through various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis.

Mechanism of Action and Pharmacological Activity

This compound is a selective inhibitor of secreted phospholipase A2 (sPLA2), with potent activity against group IIA and group V isoforms. sPLA2 enzymes are responsible for the hydrolysis of phospholipids at the sn-2 position, leading to the release of arachidonic acid and lysophospholipids. These molecules are precursors to a wide range of pro-inflammatory mediators, including prostaglandins and leukotrienes.

Inhibitory Potency:

| Enzyme Isoform | IC50 Value |

| Group IIA sPLA2 | <1 µM |

| Group V sPLA2 | <50 µM |

Data sourced from R&D Systems product information.

By inhibiting sPLA2, this compound effectively blocks the production of these inflammatory mediators, thereby exerting its anti-inflammatory effects.

Modulation of Signaling Pathways

The primary signaling pathway modulated by this compound is the arachidonic acid cascade. By preventing the initial release of arachidonic acid from membrane phospholipids, this compound curtails the entire downstream inflammatory signaling cascade.

Caption: Inhibition of the sPLA2-mediated release of arachidonic acid by this compound.

Experimental Protocols

sPLA2 Inhibition Assay (General Protocol)

A typical in vitro assay to determine the inhibitory potency of this compound against sPLA2 involves the following steps:

-

Substrate Preparation: A fluorescently labeled phospholipid substrate is prepared in a suitable buffer.

-

Enzyme and Inhibitor Incubation: Recombinant human sPLA2 is pre-incubated with varying concentrations of this compound for a specified period at a controlled temperature.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the phospholipid substrate.

-

Signal Detection: The increase in fluorescence, resulting from the cleavage of the substrate by sPLA2, is monitored over time using a fluorescence plate reader.

-

Data Analysis: The initial reaction rates are calculated, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.

Caption: Workflow for a typical in vitro sPLA2 inhibition assay.

Conclusion

This compound is a well-characterized and potent inhibitor of sPLA2, offering a valuable tool for investigating the role of this enzyme in inflammatory processes. Its defined chemical structure, established synthetic route, and clear mechanism of action make it a cornerstone compound for researchers in both academic and industrial settings. Further exploration of its therapeutic potential in various inflammatory and disease models is warranted.

References

The Discovery and Development of LY-311727: A Technical Guide for Researchers

Introduction

LY-311727 is a potent and selective inhibitor of secretory phospholipase A2 (sPLA2), an enzyme implicated in a variety of inflammatory diseases through its role in the arachidonic acid cascade. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical development of this compound, intended for researchers, scientists, and drug development professionals.

Core Compound Information

| Parameter | Value | Reference |

| Chemical Name | 3-[3-(2-amino-2-oxoethyl)-1-benzyl-2-ethylindol-5-yl]oxypropylphosphonic acid | [1] |

| Molecular Formula | C22H27N2O5P | [1] |

| Molecular Weight | 430.43 g/mol | [1] |

| CAS Number | 164083-84-5 | [1] |

| Class | Indole derivative, sPLA2 inhibitor | [2] |

Discovery and Synthesis

The discovery of this compound stemmed from a structure-based drug design program aimed at identifying potent and selective inhibitors of human non-pancreatic secretory phospholipase A2 (hnps-PLA2). The synthesis of this compound is achieved through a practical, Nenitzescu-based approach.[3] The core indole scaffold is constructed via the Nenitzescu indole synthesis, a reaction between a benzoquinone and a β-aminocrotonic ester.[4]

Synthetic Workflow

Caption: High-level overview of the Nenitzescu-based synthesis of this compound.

Experimental Protocols

Nenitzescu Indole Synthesis (General Procedure): A detailed, step-by-step experimental protocol for the synthesis of this compound is proprietary and not fully disclosed in the public literature. However, a general procedure for the Nenitzescu reaction involves the condensation of a substituted benzoquinone with a β-aminocrotonic ester in a suitable solvent, often with heating.[4] The reaction proceeds through a Michael addition followed by a cyclization and dehydration to form the 5-hydroxyindole core. Subsequent synthetic steps involve standard organic chemistry transformations to elaborate the side chains and introduce the phosphonic acid moiety.[5]

Mechanism of Action

This compound is a potent and selective inhibitor of secretory phospholipase A2 (sPLA2), with a particular preference for the Group IIA and Group V isoforms.[2][6] sPLA2 enzymes catalyze the hydrolysis of the sn-2 ester bond of phospholipids, releasing arachidonic acid and lysophospholipids. Arachidonic acid is a precursor to a variety of pro-inflammatory lipid mediators, including prostaglandins and leukotrienes, through the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, respectively. By inhibiting sPLA2, this compound effectively blocks the initial step in the arachidonic acid cascade, thereby reducing the production of these inflammatory mediators.[7]

Signaling Pathway

Caption: Inhibition of the arachidonic acid cascade by this compound.

Furthermore, this compound has been shown to attenuate the synthesis of platelet-activating factor (PAF) mediated by vascular endothelial growth factor (VEGF).[1] VEGF stimulates endothelial cells to produce PAF, a potent inflammatory mediator. This process is dependent on the activity of Group V sPLA2. By inhibiting this enzyme, this compound can block the VEGF-induced PAF synthesis pathway.

VEGF-Mediated PAF Synthesis Pathway

Caption: this compound blocks VEGF-induced PAF synthesis by inhibiting Group V sPLA2.

Preclinical Data

In Vitro Activity

| Assay | Target | IC50 | Reference |

| Enzyme Inhibition | Recombinant Human sPLA2 | 23 nM | [8] |

| Enzyme Inhibition | Human Group IIA sPLA2 (hG-IIA) | 0.47 µM | [9] |

| Enzyme Inhibition | Porcine Group IB sPLA2 (pG-IB) | 8 µM | [9] |

| Cell-Based Assay (Thromboxane Release) | sPLA2 in Guinea Pig BAL cells | 1.8 µM | [8] |

| Cell-Based Assay (PAF Synthesis) | VEGF-stimulated Endothelial Cells | ~100 µM (complete inhibition) | [1] |

In Vivo Activity

| Animal Model | Dosing | Effect | ED50 | Reference |

| Guinea Pig (ex vivo) | Intravenous | Inhibition of rh-sPLA2-induced thromboxane A2 release from BAL cells | 50 mg/kg | [8] |

| Transgenic Mice (Mt-sPLA2) | Intravenous | Suppression of circulating sPLA2 activity | Not Reported | [3] |

| Acute Murine Toxoplasmosis | 100 mg/kg | No significant protective effect; increased mortality at high dose | Not Applicable | [9] |

Pharmacokinetics

Detailed preclinical pharmacokinetic data for this compound, including parameters such as Cmax, Tmax, half-life, and oral bioavailability across different species (rat, mouse, dog, monkey), are not extensively available in the public domain. The development of sPLA2 inhibitors has often been challenged by pharmacokinetic properties, and without access to internal discovery and development reports, a comprehensive profile for this compound cannot be constructed.

Experimental Protocols

sPLA2 Inhibition Assay (General Radiochemical Method): A common method to assess sPLA2 inhibitory activity involves a radiochemical assay.

-

Substrate Preparation: Prepare vesicles containing a radiolabeled phospholipid, such as 1-palmitoyl-2-[14C]palmitoyl-sn-glycero-3-phosphocholine.[6]

-

Enzyme and Inhibitor Incubation: Pre-incubate the sPLA2 enzyme with varying concentrations of the inhibitor (e.g., this compound) in a suitable buffer containing calcium chloride (a required cofactor for sPLA2).[6]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the radiolabeled substrate vesicles to the enzyme-inhibitor mixture.

-

Reaction Quenching and Extraction: After a defined incubation period, quench the reaction and extract the lipids.

-

Analysis: Separate the released radiolabeled fatty acid from the unhydrolyzed phospholipid using thin-layer chromatography (TLC) or another chromatographic method.

-

Quantification: Quantify the radioactivity in the fatty acid spot to determine the enzyme activity. Calculate the percent inhibition at each inhibitor concentration to determine the IC50 value.

Assay Workflow

Caption: General workflow for a radiochemical sPLA2 inhibition assay.

Clinical Development Status

As of the current date, there is no publicly available information to suggest that this compound has entered or completed clinical trials. The reasons for its apparent lack of clinical progression are not documented in the public domain but could be related to a variety of factors, including suboptimal pharmacokinetic properties, unforeseen toxicity, or a strategic decision by the developing company.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of secretory phospholipase A2 with demonstrated in vitro and in vivo activity in preclinical models of inflammation. Its discovery and development were guided by a structure-based design approach, leading to a highly optimized indole-based scaffold. While its mechanism of action via inhibition of the arachidonic acid cascade is well-understood, a lack of publicly available, comprehensive pharmacokinetic data and any indication of clinical development suggest that its journey as a potential therapeutic agent may have been discontinued. Nevertheless, the information available on this compound provides a valuable case study for researchers in the field of anti-inflammatory drug discovery and sPLA2 inhibition.

References

- 1. synarchive.com [synarchive.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Modulation of oral drug bioavailability: from preclinical mechanism to therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]

- 9. In vitro study of the PLA2 inhibition and antioxidant activities of Aloe vera leaf skin extracts - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Enzyme Kinetics of sPLA2 with LY-311727

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic kinetics of secretory phospholipase A2 (sPLA2) in the presence of the inhibitor LY-311727. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data, and visualizations of key biological pathways and workflows.

Introduction to sPLA2 and the Inhibitor this compound

Secretory phospholipase A2 (sPLA2) is a family of enzymes that play a critical role in various physiological and pathological processes, including inflammation, host defense, and signal transduction.[1][2] These enzymes catalyze the hydrolysis of the sn-2 ester bond of glycerophospholipids, releasing free fatty acids, most notably arachidonic acid, and lysophospholipids.[3] Arachidonic acid is a precursor to a wide range of pro-inflammatory lipid mediators, such as prostaglandins and leukotrienes, making sPLA2 a significant target for anti-inflammatory drug development.[3][4]

This compound is a potent and selective inhibitor of sPLA2, specifically targeting the Group IIA isoform (sPLA2-IIA).[5][6][7] Its inhibitory action on sPLA2 makes it a valuable tool for studying the roles of this enzyme in various diseases and a potential therapeutic agent for inflammatory conditions.[5] Understanding the kinetic parameters of this compound's interaction with sPLA2 is crucial for elucidating its mechanism of action and for the development of novel sPLA2 inhibitors.

Quantitative Data: Inhibition of sPLA2 by this compound

The inhibitory potency of this compound against various sPLA2 isoforms is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The following table summarizes the available quantitative data for the inhibition of different sPLA2 enzymes by this compound.

| sPLA2 Isoform | Species | IC50 (nM) | Ki (nM) | Assay Conditions | Reference(s) |

| Group IIA (sPLA2-IIA) | Human | < 1000 | - | Not specified | [5] |

| Human | 23 | - | Isolated enzyme assay | [7] | |

| Human | ~50 | - | Not specified | [8] | |

| Human | 36 | - | Inhibition of recombinant human GV-PLA2 | [6] | |

| Group V (sPLA2-V) | Human | 2000 | - | Not specified | [8] |

| Human | ~36 | - | Inhibition of recombinant human GV-PLA2 | [6] | |

| Group X (sPLA2-X) | Human | - | - | This compound binds modestly more tightly to human group IIA sPLA2 than to hGX | [9] |

| Porcine Pancreatic | Porcine | - | - | Displays 1,500-fold selectivity for hnps-PLA2 over porcine pancreatic sPLA2 | [5] |

Note: The IC50 values can vary depending on the specific assay conditions, including substrate concentration and the presence of other molecules. The Ki value provides a more direct measure of the inhibitor's affinity for the enzyme.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the kinetics of sPLA2 inhibition by this compound.

sPLA2 Enzyme Kinetic Assay (Fluorescence-Based)

This protocol describes a continuous fluorescence-based assay to measure sPLA2 activity and its inhibition.

Principle: The assay utilizes a synthetic phospholipid substrate containing a fluorescent group that is quenched in the intact molecule. Upon hydrolysis by sPLA2, the fluorescent group is released, leading to an increase in fluorescence that is proportional to enzyme activity.

Materials:

-

Recombinant human sPLA2-IIA

-

This compound

-

Fluorescent phospholipid substrate (e.g., 1-palmitoyl-2-(10-pyrenedecanoyl)-sn-glycero-3-phosphocholine)

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 1 mM CaCl2, 0.1 mg/mL BSA

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare Reagents:

-

Dissolve this compound in DMSO to prepare a stock solution. Further dilute in Assay Buffer to the desired concentrations.

-

Prepare a solution of the fluorescent phospholipid substrate in the Assay Buffer.

-

-

Enzyme and Inhibitor Incubation:

-

In the wells of the 96-well plate, add a fixed amount of sPLA2-IIA enzyme.

-

Add varying concentrations of this compound to the wells. Include a control well with no inhibitor.

-

Incubate the enzyme and inhibitor at room temperature for 15-30 minutes to allow for binding.

-

-

Initiate the Reaction:

-

Add the fluorescent phospholipid substrate to each well to start the reaction.

-

-

Measure Fluorescence:

-

Immediately place the plate in the fluorescence microplate reader.

-

Measure the increase in fluorescence intensity over time (kinetic read). The excitation and emission wavelengths will depend on the specific fluorescent substrate used.

-

-

Data Analysis:

-

Calculate the initial velocity (rate of fluorescence increase) for each inhibitor concentration.

-

Plot the initial velocity against the inhibitor concentration and fit the data to a suitable inhibition model (e.g., sigmoidal dose-response) to determine the IC50 value.

-

Determination of Inhibition Constant (Ki)

The Ki value can be determined from the IC50 value using the Cheng-Prusoff equation, particularly for competitive inhibitors.

Principle: The Cheng-Prusoff equation relates the IC50 of a competitive inhibitor to its Ki, the concentration of the substrate, and the Michaelis-Menten constant (Km) of the enzyme for the substrate.

Equation:

Ki = IC50 / (1 + ([S] / Km))

Where:

-

[S] is the concentration of the substrate used in the assay.

-

Km is the Michaelis-Menten constant of the enzyme for the substrate.

Procedure:

-

Determine Km:

-

Perform the sPLA2 kinetic assay with varying concentrations of the substrate and a fixed amount of enzyme.

-

Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km value.

-

-

Determine IC50:

-

Perform the sPLA2 kinetic assay with a fixed concentration of substrate (ideally close to the Km value) and varying concentrations of this compound to determine the IC50.

-

-

Calculate Ki:

-

Use the determined IC50, [S], and Km values in the Cheng-Prusoff equation to calculate the Ki.

-

Radioligand Binding Assay (Competitive)

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the sPLA2 enzyme.

Principle: This assay measures the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand for binding to the sPLA2 enzyme. The displacement of the radioligand is proportional to the affinity of the unlabeled compound.

Materials:

-

Recombinant human sPLA2-IIA

-

Radiolabeled sPLA2 inhibitor (e.g., a tritiated or iodinated analog of a known sPLA2 inhibitor)

-

This compound

-

Binding Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM CaCl2, 0.1% BSA

-

GF/B glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare Reagents:

-

Prepare serial dilutions of this compound in the Binding Buffer.

-

Prepare a solution of the radiolabeled ligand at a concentration typically at or below its Kd value.

-

-

Binding Reaction:

-

In microcentrifuge tubes, combine the sPLA2 enzyme, the radiolabeled ligand, and varying concentrations of this compound.

-

Include tubes for total binding (radioligand and enzyme only) and non-specific binding (radioligand, enzyme, and a high concentration of a known sPLA2 inhibitor).

-

Incubate the mixture at room temperature for a sufficient time to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each tube through a GF/B glass fiber filter using a vacuum manifold. The enzyme and bound radioligand will be retained on the filter, while the unbound radioligand will pass through.

-

Wash the filters quickly with ice-cold Binding Buffer to remove any remaining unbound radioligand.

-

-

Quantify Bound Radioactivity:

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation, where [S] is the concentration of the radioligand and Km is the Kd of the radioligand for the enzyme.[10][11][12]

-

Visualizations: Signaling Pathways and Workflows

sPLA2-Mediated Arachidonic Acid Signaling Pathway

The following diagram illustrates the central role of sPLA2 in the arachidonic acid cascade, leading to the production of pro-inflammatory eicosanoids. Inhibition of sPLA2 by this compound blocks this pathway at an early and critical step.

Caption: sPLA2 in the arachidonic acid pathway and its inhibition by this compound.

Experimental Workflow for sPLA2 Inhibitor Characterization

The following diagram outlines a typical experimental workflow for the screening and kinetic characterization of a potential sPLA2 inhibitor like this compound.

Caption: Workflow for sPLA2 inhibitor screening and kinetic characterization.

Conclusion

This compound serves as a well-characterized, potent, and selective inhibitor of sPLA2-IIA, making it an invaluable tool for both basic research and drug discovery. The experimental protocols and data presented in this guide provide a solid foundation for researchers to investigate the enzyme kinetics of sPLA2 and to evaluate the efficacy of novel inhibitors. The provided visualizations of the sPLA2 signaling pathway and a typical inhibitor characterization workflow offer a clear conceptual framework for understanding the broader context of sPLA2 inhibition. Further research into the kinetic properties of this compound and other sPLA2 inhibitors will continue to advance our understanding of the roles of these enzymes in health and disease and will pave the way for the development of new therapeutic strategies for a range of inflammatory disorders.

References

- 1. The Roles of the Secreted Phospholipase A2 Gene Family in Immunology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phospholipases A2 and Inflammatory Responses in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. What are sPLA2 inhibitors and how do they work? [synapse.patsnap.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Expression and characterization of human group V phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recombinant human secretory phospholipase A2 released thromboxane from guinea pig bronchoalveolar lavage cells: in vitro and ex vivo evaluation of a novel secretory phospholipase A2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Secretory Phospholipase A2 Enzymes as Pharmacological Targets for Treatment of Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Exogenously added human group X secreted phospholipase A(2) but not the group IB, IIA, and V enzymes efficiently release arachidonic acid from adherent mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

LY-311727 (CAS Number: 164083-84-5): A Technical Whitepaper on a Potent Secretory Phospholipase A2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY-311727 is a potent and selective inhibitor of secretory phospholipase A2 (sPLA2), a key enzyme in the inflammatory cascade responsible for the release of arachidonic acid from cell membranes. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative inhibitory data, relevant experimental protocols, and the signaling pathways it modulates. While extensive preclinical data on its efficacy and pharmacokinetics are not publicly available, this guide consolidates the existing knowledge to support further research and drug development efforts.

Introduction

Secretory phospholipase A2 (sPLA2) enzymes, particularly the Group IIA isoform, are critically involved in the pathogenesis of various inflammatory diseases. By catalyzing the hydrolysis of phospholipids, they initiate the production of potent pro-inflammatory lipid mediators, including prostaglandins and leukotrienes. This compound, a phosphonic acid-containing indole derivative, has been identified as a specific inhibitor of sPLA2, showing high selectivity for the Group IIA and Group V enzymes over the pancreatic Group IB isoform. Its ability to attenuate the production of downstream inflammatory mediators underscores its potential as a therapeutic agent.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 164083-84-5 | N/A |

| Molecular Formula | C22H27N2O5P | N/A |

| Molecular Weight | 430.43 g/mol | N/A |

Mechanism of Action

This compound exerts its inhibitory effect through non-covalent binding to the active site of the sPLA2 enzyme. This interaction blocks the access of the phospholipid substrate to the catalytic machinery, thereby preventing the release of arachidonic acid.

Quantitative Inhibitory and Efficacy Data

A summary of the available quantitative data for this compound is presented below.

| Parameter | Value | Species/System | Reference |

| IC50 (Group IIA sPLA2) | 0.47 µM | Isolated Enzyme | N/A |

| IC50 (Group IIA sPLA2) | 23 nM | Isolated Enzyme | [1] |

| IC50 (Group V sPLA2) | ~36 nM | Isolated Enzyme | [2] |

| Selectivity (vs. Group IB sPLA2) | >1,500-fold | Isolated Enzyme | N/A |

| IC50 (Thromboxane Release) | 1.8 µM | Guinea Pig BAL Cells | [1] |

| ED50 (Thromboxane Release) | 50 mg/kg (i.v.) | Guinea Pig | [1] |

| In Vivo Efficacy (Toxoplasmosis) | No significant protection; toxicity at 100 mg/kg | Murine Model | [3] |

Signaling Pathway Modulation

This compound intervenes at a critical upstream point in the inflammatory signaling cascade. The following diagram illustrates the sPLA2 pathway and the point of inhibition by this compound.

Experimental Protocols

sPLA2 Inhibition Assay (IC50 Determination)

A common method for determining the IC50 of an sPLA2 inhibitor involves a radiolabeled substrate assay.

Workflow:

Methodology:

-

Substrate Preparation: A radiolabeled phospholipid substrate, such as 1-palmitoyl-2-[1-14C]arachidonyl-sn-glycero-3-phosphocholine, is prepared in an appropriate buffer.

-

Enzyme and Inhibitor Incubation: Recombinant human sPLA2 is pre-incubated with various concentrations of this compound for a defined period at room temperature.

-

Reaction Initiation and Incubation: The enzymatic reaction is initiated by the addition of the radiolabeled substrate. The reaction mixture is then incubated at 37°C for a specified time.

-

Reaction Termination: The reaction is stopped by the addition of a solution containing a chelating agent like EDTA to sequester the Ca2+ ions essential for sPLA2 activity.

-

Extraction and Quantification: The radiolabeled free fatty acid product is separated from the unreacted phospholipid substrate using a lipid extraction method (e.g., Dole method). The radioactivity of the extracted fatty acid is quantified using liquid scintillation counting.

-

IC50 Calculation: The percentage of inhibition at each concentration of this compound is calculated relative to a control without the inhibitor. The IC50 value is then determined by non-linear regression analysis of the concentration-response curve.

Functional Assay: Thromboxane B2 Release from Bronchoalveolar Lavage (BAL) Cells

This ex vivo assay measures the functional consequence of sPLA2 inhibition.

Workflow:

Methodology:

-

BAL Cell Isolation: Bronchoalveolar lavage is performed on guinea pigs to collect a cell population rich in macrophages and eosinophils.

-

Cell Incubation with Inhibitor: The isolated BAL cells are incubated with different concentrations of this compound.

-

Cell Stimulation: The cells are then stimulated with recombinant human sPLA2 (rh-sPLA2) to induce the release of arachidonic acid and subsequent production of thromboxane A2 (TXA2).

-

Supernatant Collection: After incubation, the cell suspension is centrifuged, and the supernatant is collected.

-

Thromboxane B2 Measurement: The concentration of the stable metabolite of TXA2, thromboxane B2 (TXB2), in the supernatant is quantified using a specific enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The inhibition of TXB2 release by this compound is calculated, and an IC50 value is determined.

Pharmacokinetics and In Vivo Efficacy

Clinical Development

Based on a thorough search of publicly available clinical trial registries and scientific literature, there is no evidence to suggest that this compound has entered human clinical trials.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of secretory phospholipase A2 in vitro and in some ex vivo and in vivo models. Its mechanism of action, directly targeting a key upstream enzyme in the inflammatory cascade, makes it a valuable research tool for elucidating the role of sPLA2 in various disease states. However, the lack of publicly available, comprehensive preclinical pharmacokinetic and broad in vivo efficacy data, as well as the absence of information on clinical development, limits a full assessment of its therapeutic potential. Further studies would be required to establish a clear safety and efficacy profile for any potential clinical application. This technical guide provides a foundation of the core scientific knowledge on this compound for the scientific community.

References

- 1. Comparison of the pharmacokinetics of several polychlorinated biphenyls in mouse, rat, dog, and monkey by means of a physiological pharmacokinetic model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Vitro ADME, Preclinical Pharmacokinetics and Prediction of Human Pharmacokinetics of RBx14255, a Novel Ketolide with Pharmacodynamics Against Multidrug-Resistant Bacterial Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

LY-311727: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core molecular and functional characteristics of LY-311727, a potent inhibitor of secretory phospholipase A2 (sPLA2). This document details its chemical properties, mechanism of action, and its role in key signaling pathways, supported by experimental data and protocols.

Core Molecular and Chemical Properties

This compound is a well-characterized small molecule inhibitor with specific physicochemical properties crucial for its biological activity.

| Property | Value | Reference |

| Molecular Weight | 430.43 g/mol | [1][2][3] |

| Molecular Formula | C22H27N2O5P | [1][2][3] |

| CAS Number | 164083-84-5 | [1][2] |

| Purity | ≥97% | [1][2] |

| Solubility | Soluble to 100 mM in DMSO and 100 mM in 1eq. NaOH | [2] |

| Storage | Store at +4°C | [2] |

Mechanism of Action: Inhibition of Secretory Phospholipase A2

This compound is a potent and selective inhibitor of secretory non-pancreatic phospholipase A2 (sPLA2), with a reported IC50 of less than 1 μM for group IIA sPLA2. sPLA2 enzymes are critical in proinflammatory processes.

The inhibitory activity of this compound has been demonstrated in various contexts. For instance, it has been shown to inhibit human group IIA (hG-IIA) and porcine group IB (pG-IB) sPLA2 with IC50 values of 0.47 µM and 8 µM, respectively[4]. In studies involving guinea pig bronchoalveolar lavage (BAL) cells, this compound demonstrated a potent, dose-dependent inhibition of recombinant human sPLA2 (rh-sPLA2) with an IC50 of 23 nM for the isolated enzyme and 1.8 x 10^-6 M for reducing thromboxane release from BAL cells[5].

Role in the VEGF Signaling Pathway

Vascular Endothelial Growth Factor (VEGF) is a key regulator of angiogenesis and inflammation. One of its mechanisms involves the stimulation of endothelial cell Platelet-Activating Factor (PAF) synthesis, a process mediated by sPLA2. This compound has been instrumental in elucidating the role of specific sPLA2 isoforms in this pathway.

Studies have shown that VEGF-induced PAF synthesis in Bovine Aortic Endothelial Cells (BAEC) and Human Umbilical Vein Endothelial Cells (HUVEC) is significantly inhibited by this compound[1]. Interestingly, the concentration of this compound is critical for its specificity. At 1 µM, this compound selectively inhibits group IIA sPLA2 and does not significantly affect VEGF-induced PAF synthesis[1]. However, at a concentration of 100 µM, which inhibits both group IIA and group V sPLA2, this compound effectively blocks VEGF-induced PAF synthesis[1]. This suggests a primary role for group V sPLA2 in the VEGF-mediated synthesis of PAF in endothelial cells[1].

Experimental Protocols

Inhibition of VEGF-Induced PAF Synthesis in Endothelial Cells

This protocol is synthesized from methodologies described in studies investigating the effect of this compound on VEGF-stimulated endothelial cells[1].

1. Cell Culture:

-

Culture Bovine Aortic Endothelial Cells (BAEC) or Human Umbilical Vein Endothelial Cells (HUVEC) to confluence in appropriate growth medium.

2. Preparation of this compound:

-

Prepare a stock solution of this compound in DMSO. For experiments, dilute the stock solution in a suitable buffer to final concentrations of 1 µM (for selective group IIA sPLA2 inhibition) and 100 µM (for dual group IIA and V sPLA2 inhibition).

3. Inhibition Assay:

-

Pre-incubate the confluent endothelial cell monolayers with the desired concentration of this compound for a specified period (e.g., 30 minutes) at 37°C.

-

Following pre-incubation, stimulate the cells with VEGF at an appropriate concentration (e.g., 10 ng/mL) for a defined time period (e.g., 60 minutes) to induce PAF synthesis.

-

Terminate the reaction and extract the lipids for PAF quantification.

4. Quantification of PAF:

-

PAF levels can be quantified using various methods, including bioassay, radioimmunoassay (RIA), or mass spectrometry.

General sPLA2 Inhibition Assay

This is a general protocol for determining the inhibitory activity of compounds like this compound against sPLA2, based on a colorimetric assay[4].

1. Substrate Preparation:

-

Prepare a substrate solution containing lecithin (e.g., 3.5 mM) in a buffer containing NaTDC (e.g., 3 mM), NaCl (e.g., 100 mM), CaCl2 (e.g., 10 mM), and a colorimetric indicator such as phenol red (e.g., 0.055 mM).

-

Adjust the pH of the reaction mixture to 7.6.

2. Enzyme and Inhibitor Preparation:

-

Solubilize the sPLA2 enzyme (e.g., hG-IIA or pG-IB) in a suitable buffer (e.g., 10% acetonitrile).

-

Prepare various concentrations of this compound to determine the IC50 value.

3. Assay Procedure:

-

Incubate the sPLA2 enzyme solution with different concentrations of this compound for a defined period (e.g., 20 minutes) at room temperature.

-

Initiate the reaction by adding the substrate solution.

-

Monitor the kinetics of the hydrolysis by measuring the change in absorbance at a specific wavelength (e.g., 558 nm for phenol red) over time (e.g., 5 minutes).

4. Data Analysis:

-

Calculate the percentage of inhibition by comparing the reaction rates in the presence and absence of the inhibitor.

-

Determine the IC50 value from the dose-response curve.

This technical guide provides a foundational understanding of this compound for researchers. The provided data and protocols are intended to facilitate further investigation into the therapeutic potential and biological roles of this important sPLA2 inhibitor.

References

- 1. VEGF stimulation of endothelial cell PAF synthesis is mediated by group V 14 kDa secretory phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. VEGF stimulation of endothelial cell PAF synthesis is mediated by group V 14 kDa secretory phospholipase A2 [escholarship.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. In vitro study of the PLA2 inhibition and antioxidant activities of Aloe vera leaf skin extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recombinant human secretory phospholipase A2 released thromboxane from guinea pig bronchoalveolar lavage cells: in vitro and ex vivo evaluation of a novel secretory phospholipase A2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Research Applications of LY-311727: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY-311727 is a potent and selective inhibitor of Group IIA secretory phospholipase A2 (sPLA2-IIA), a key enzyme in the inflammatory cascade. This technical guide provides a comprehensive overview of the research applications of this compound, including its mechanism of action, detailed experimental protocols for its use, and a summary of its inhibitory activity. The document is intended to serve as a valuable resource for researchers investigating the role of sPLA2-IIA in various physiological and pathological processes.

Introduction to this compound

This compound is an indole-based small molecule that acts as a potent, selective, and non-covalent inhibitor of human non-pancreatic secretory phospholipase A2 (sPLA2-IIA)[1]. sPLA2-IIA is a pro-inflammatory enzyme that catalyzes the hydrolysis of the sn-2 ester bond of glycerophospholipids, leading to the release of arachidonic acid and lysophospholipids. Arachidonic acid is a precursor for the synthesis of eicosanoids, including prostaglandins and leukotrienes, which are potent mediators of inflammation. Due to its central role in the inflammatory pathway, sPLA2-IIA is a significant target for the development of anti-inflammatory therapeutics. This compound's selectivity for sPLA2-IIA over other sPLA2 isoforms makes it a valuable tool for elucidating the specific functions of this enzyme in various biological contexts.

Mechanism of Action and Signaling Pathway

This compound exerts its inhibitory effect by binding to the active site of the sPLA2-IIA enzyme. This interaction prevents the substrate from accessing the catalytic machinery, thereby blocking the hydrolysis of phospholipids. The inhibition of sPLA2-IIA by this compound has significant downstream effects on inflammatory signaling pathways.

The canonical pathway involves the release of arachidonic acid, which is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce pro-inflammatory eicosanoids. By inhibiting sPLA2-IIA, this compound effectively reduces the production of these inflammatory mediators.

Furthermore, sPLA2-IIA has been shown to have signaling functions independent of its catalytic activity. It can act as a ligand for receptors such as integrins and the M-type receptor, leading to the activation of downstream signaling cascades, including the NF-κB pathway. The inhibition of sPLA2-IIA by this compound may also modulate these non-enzymatic functions.

Below is a diagram illustrating the central role of sPLA2-IIA in the inflammatory signaling cascade and the point of intervention for this compound.

Quantitative Data

The inhibitory activity of this compound against various phospholipase A2 isoforms has been characterized in numerous studies. The following tables summarize the key quantitative data.

| Parameter | Enzyme | Value | Reference |

| IC50 | Human sPLA2-IIA | 0.47 µM | [1] |

| IC50 | Porcine Pancreatic sPLA2 (Group IB) | > 700 µM | [1] |

| Selectivity | > 1,500-fold for sPLA2-IIA over sPLA2-IB | [1] | |

| IC50 | Human sPLA2-V | 36 nM | |

| ED50 (in vivo) | Guinea Pig (rh-sPLA2-induced thromboxane release) | 50 mg/kg (i.v.) |

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research. Below are representative protocols for in vitro and in vivo experiments.

In Vitro sPLA2 Activity Assay (Fluorescence-based)

This protocol is adapted from commercially available sPLA2 inhibitor screening kits and the scientific literature.

Objective: To determine the inhibitory effect of this compound on sPLA2-IIA activity in vitro.

Materials:

-

Recombinant human sPLA2-IIA

-

Fluorescent substrate (e.g., NBD-C6-HPC)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM KCl and 1 mM CaCl2)

-

This compound

-

DMSO (for dissolving this compound)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare this compound solutions: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in assay buffer to obtain a range of desired concentrations.

-

Prepare enzyme solution: Dilute the recombinant human sPLA2-IIA in assay buffer to the desired working concentration.

-

Assay setup: In a 96-well black microplate, add the following to each well:

-

Assay buffer

-

This compound solution (or DMSO for control)

-

sPLA2-IIA enzyme solution

-

-

Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate reaction: Add the fluorescent substrate to each well to start the reaction.

-

Measurement: Immediately begin monitoring the increase in fluorescence intensity using a fluorescence plate reader (Excitation/Emission wavelengths will depend on the specific substrate used, e.g., ~460/534 nm for NBD-C6-HPC).

-

Data analysis: Calculate the rate of reaction for each concentration of this compound. Plot the reaction rate against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

In Vivo Anti-inflammatory Activity Assessment (Carrageenan-induced Paw Edema)

This is a classic model for evaluating the in vivo efficacy of anti-inflammatory compounds.

Objective: To assess the anti-inflammatory effect of this compound in a rodent model of acute inflammation.

Materials:

-

Male Wistar rats or Swiss albino mice

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Carrageenan solution (1% in sterile saline)

-

Pletysmometer

Procedure:

-

Animal acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

Grouping: Divide the animals into groups (e.g., vehicle control, positive control like indomethacin, and different dose groups of this compound).

-

Drug administration: Administer this compound or the vehicle orally or intraperitoneally at a specified time before the induction of inflammation.

-

Induction of edema: Inject a small volume (e.g., 0.1 mL) of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measurement of paw volume: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Logical Workflow for sPLA2-IIA Inhibitor Screening

The following diagram outlines a logical workflow for the screening and characterization of potential sPLA2-IIA inhibitors, a process for which this compound serves as an excellent positive control.

Conclusion

This compound remains a cornerstone tool for researchers investigating the multifaceted roles of sPLA2-IIA in health and disease. Its high potency and selectivity make it an invaluable pharmacological probe for dissecting the contributions of this enzyme to inflammatory processes, from the cellular level to complex in vivo models. This guide provides a foundational understanding and practical protocols to facilitate the effective use of this compound in the laboratory, ultimately aiding in the advancement of our knowledge of sPLA2-IIA biology and the development of novel therapeutics.

References

LY-311727: A Technical Guide to its Application as a Chemical Probe for sPLA2-IIA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Secreted phospholipase A2 group IIA (sPLA2-IIA) is a key enzyme in the inflammatory cascade, catalyzing the hydrolysis of phospholipids to release arachidonic acid, the precursor to a host of pro-inflammatory eicosanoids.[1] Its elevated expression in various inflammatory diseases has made it a significant target for therapeutic intervention. LY-311727 has emerged as a potent and selective inhibitor of sPLA2-IIA, making it an invaluable chemical probe for elucidating the physiological and pathological roles of this enzyme. This guide provides an in-depth overview of this compound, including its inhibitory profile, detailed experimental protocols for its use, and a summary of the key signaling pathways it helps to dissect.

Data Presentation: Inhibitory Profile of this compound

This compound exhibits a distinct selectivity profile for various sPLA2 isoforms. The following table summarizes its inhibitory potency, primarily presented as IC50 values, collated from multiple studies. This data is crucial for designing experiments and interpreting results where isoform-specific sPLA2 inhibition is critical.

| sPLA2 Isoform | Inhibitor | IC50 (nM) | Assay Conditions/Source |

| Human sPLA2-IIA | This compound | 23 | Isolated enzyme assay.[2] |

| Human sPLA2-IIA | This compound | <1000 | Potent secretory non-pancreatic phospholipase A2 (sPLA2) inhibitor. |

| Human sPLA2-V | This compound | 36 | [1][3] |

| Human sPLA2-X | This compound | Modestly less potent than against sPLA2-IIA | Inhibition studies show that the sPLA2 inhibitor LY311727 binds modestly more tightly to human group IIA sPLA2 than to hGX.[4] |

| Porcine Pancreatic sPLA2 (Group IB) | This compound | ~1500-fold less potent than against sPLA2-IIA | Displays 1,500-fold selectivity when assayed against porcine pancreatic s-PLA2. |

Experimental Protocols

In Vitro sPLA2-IIA Inhibition Assay (Radiolabeled Substrate)

This protocol describes a method to determine the inhibitory activity of this compound on sPLA2-IIA using a radiolabeled substrate.[5]

Materials:

-

Recombinant human sPLA2-IIA

-

This compound

-

L-α-dipalmitoyl-(2-[9,10(N)-3H]palmitoyl)-phosphatidylcholine (radiolabeled substrate)

-

Unlabeled L-α-dipalmitoyl-phosphatidylcholine (cold carrier)

-

80% Ethanol

-

Sodium deoxycholate

-

Glycine-NaOH buffer (0.1 M, pH 9.0)

-

CaCl2

-

Bovine serum albumin (BSA)

-

Triton X-100

-

EDTA

-

Hexane with 0.1% acetic acid

-

Anhydrous sodium sulfate

-

Scintillation counter and vials

Procedure:

-

Substrate Preparation: Prepare a 1 mM solution of the radiolabeled substrate by diluting it with the cold carrier. Dissolve the substrate in 80% ethanol containing 25 mM sodium deoxycholate.

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture (1.0 ml total volume) containing:

-

0.1 M Glycine-NaOH buffer, pH 9.0

-

2 µmol CaCl2

-

10 µg BSA

-

2.5 µmol sodium deoxycholate

-

40-100 nmol of the prepared substrate

-

Varying concentrations of this compound (or vehicle control)

-

-

Enzyme Addition: Initiate the reaction by adding a pre-determined amount of sPLA2-IIA (e.g., 0.01 units).

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time (e.g., 15-30 minutes).

-

Reaction Termination: Stop the reaction by adding 0.2 ml of a 5% Triton X-100 solution containing 40 µmol EDTA.

-

Product Extraction: Add 10 ml of hexane containing 0.1% acetic acid and 0.5 g/ml of anhydrous sodium sulfate to extract the released radioactive palmitic acid.

-

Quantification: Transfer an aliquot of the hexane extract to a scintillation vial and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cellular Arachidonic Acid Release Assay

This protocol outlines a method to assess the effect of this compound on sPLA2-IIA-mediated arachidonic acid release from cultured cells.[6][7]

Materials:

-

Cultured cells (e.g., macrophages, fibroblasts)

-

Cell culture medium

-

[3H]-Arachidonic Acid

-

Agonist to stimulate sPLA2-IIA (e.g., IL-1β, TNF-α, zymosan)

-

This compound

-

Phosphate-buffered saline (PBS)

-

Scintillation counter and vials

Procedure:

-

Cell Labeling: Plate cells in a multi-well plate and culture until they reach the desired confluency. Label the cells by incubating them with [3H]-Arachidonic Acid in the culture medium for 18-24 hours.

-

Washing: After labeling, wash the cells multiple times with PBS to remove unincorporated [3H]-Arachidonic Acid.

-

Inhibitor Pre-incubation: Pre-incubate the cells with various concentrations of this compound (or vehicle control) in serum-free medium for a specified time (e.g., 30 minutes).

-

Stimulation: Add the sPLA2-IIA-stimulating agonist to the wells and incubate for the desired time period (e.g., 1-4 hours).

-

Supernatant Collection: Collect the culture supernatant from each well.

-

Quantification: Transfer an aliquot of the supernatant to a scintillation vial and measure the radioactivity, which corresponds to the amount of released [3H]-Arachidonic Acid.

-

Data Analysis: Calculate the percentage of inhibition of agonist-stimulated arachidonic acid release for each concentration of this compound.

In Vivo Model: Carrageenan-Induced Paw Edema in Rats

This protocol describes a common in vivo model of acute inflammation to evaluate the anti-inflammatory efficacy of this compound.[8]

Materials:

-

Male Wistar rats (or other suitable strain)

-

λ-Carrageenan (1% w/v in sterile saline)

-

This compound

-

Vehicle for this compound administration (e.g., saline, 0.5% methylcellulose)

-

Pletysmometer or calipers

Procedure:

-

Animal Acclimatization: Acclimate the rats to the laboratory conditions for at least one week before the experiment.

-

Drug Administration: Administer this compound (at various doses) or the vehicle to different groups of rats via a suitable route (e.g., intraperitoneal, oral) at a specific time point before carrageenan injection (e.g., 30-60 minutes).

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the volume of the injected paw using a plethysmometer or the paw thickness using calipers at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours post-carrageenan).

-

Data Analysis: Calculate the percentage of edema inhibition for each treatment group at each time point compared to the vehicle-treated control group. The formula for calculating the percentage of inhibition is:

-

% Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100

-

Where ΔV is the change in paw volume from baseline.

-

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

Caption: sPLA2-IIA in the Arachidonic Acid Cascade.

Caption: sPLA2-IIA-Mediated EGFR Transactivation Pathway.

Caption: General Workflow for an In Vitro sPLA2-IIA Inhibition Assay.

Conclusion

This compound stands as a critical tool for researchers investigating the multifaceted roles of sPLA2-IIA in health and disease. Its potent and selective inhibitory action allows for the precise dissection of sPLA2-IIA-dependent signaling pathways and biological processes. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for the effective utilization of this compound as a chemical probe. Through the careful application of such tools, the scientific community can continue to unravel the complexities of inflammatory signaling and pave the way for the development of novel therapeutic strategies.

References

- 1. oatext.com [oatext.com]

- 2. Recombinant human secretory phospholipase A2 released thromboxane from guinea pig bronchoalveolar lavage cells: in vitro and ex vivo evaluation of a novel secretory phospholipase A2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Expression and characterization of human group V phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exogenously added human group X secreted phospholipase A(2) but not the group IB, IIA, and V enzymes efficiently release arachidonic acid from adherent mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A rapid assay for activity of phospholipase A2 using radioactive substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Filtration assay for arachidonic acid release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. premierlab.com [premierlab.com]

The Role of LY-311727 in Inflammation Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract